molecular formula C13H10FNO2 B581651 5-(4-Aminophenyl)-2-fluorobenzoic acid CAS No. 1345471-46-6

5-(4-Aminophenyl)-2-fluorobenzoic acid

Cat. No. B581651
M. Wt: 231.226
InChI Key: HALRDBNKEGEYSJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Antitumor Properties and Mechanisms

5-(4-Aminophenyl)-2-fluorobenzoic acid and its derivatives exhibit potent antitumor properties, primarily through the synthesis of novel antitumor 2-(4-aminophenyl)benzothiazoles. These compounds have shown high selectivity and efficacy in inhibiting tumor growth in vitro and in vivo, particularly in breast and ovarian cancer models. The antitumor mechanism involves the induction and biotransformation by cytochrome P450 1A1, leading to active metabolites. Modifications such as fluorination have been employed to overcome metabolic inactivation, enhancing the compound's therapeutic potential. Amino acid conjugation has also been explored to address solubility and bioavailability challenges, with prodrugs demonstrating promising pharmacokinetic profiles and manageable toxicity in preclinical models (Bradshaw et al., 2002).

Synthesis of Biologically Active Molecules

The fluorine-containing derivatives of 5-(4-Aminophenyl)-2-fluorobenzoic acid have been utilized in the synthesis of biologically active molecules, showing potential as antibacterial agents. The presence of fluorine and other pharmacophores in the molecular structure contributes to the biological activity of these compounds. The synthesis involves condensation reactions leading to thiadiazolotriazinones, which exhibited promising antibacterial activity in preliminary screenings (Holla, Bhat, & Shetty, 2003).

Development of Prodrugs for Enhanced Efficacy

The development of amino acid prodrugs of 5-(4-Aminophenyl)-2-fluorobenzoic acid derivatives has been a significant area of research to improve water solubility and bioavailability. These prodrugs have been synthesized with the aim of enabling parenteral administration for clinical applications. The lysyl-amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, in particular, has been selected for phase 1 clinical evaluation due to its favorable pharmaceutical properties (Hutchinson et al., 2002).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-(4-aminophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-12-6-3-9(7-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALRDBNKEGEYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718360
Record name 4'-Amino-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Aminophenyl)-2-fluorobenzoic acid

CAS RN

1345471-46-6
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-amino-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Amino-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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